molecular formula C8H7F5N2 B12610538 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine CAS No. 886370-51-0

2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine

Cat. No.: B12610538
CAS No.: 886370-51-0
M. Wt: 226.15 g/mol
InChI Key: YXTYJUWWNHLOTQ-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is a fluorinated aromatic amine. The presence of trifluoromethyl and difluoro groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine typically involves the reaction of 3,4-difluoroaniline with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetaldehyde and a suitable reducing agent to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol
  • 2-(1-Amino-2,2,2-trifluoroethyl)-benzonitrile

Uniqueness

2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is unique due to the presence of both trifluoromethyl and difluoro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

886370-51-0

Molecular Formula

C8H7F5N2

Molecular Weight

226.15 g/mol

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)-3,4-difluoroaniline

InChI

InChI=1S/C8H7F5N2/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2,7H,14-15H2

InChI Key

YXTYJUWWNHLOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(C(F)(F)F)N)F)F

Origin of Product

United States

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